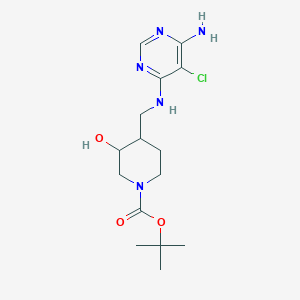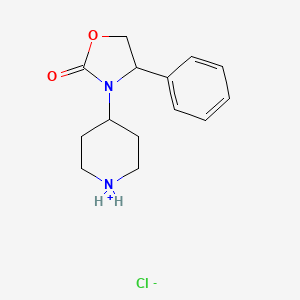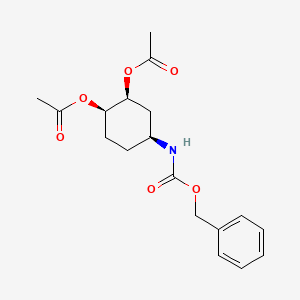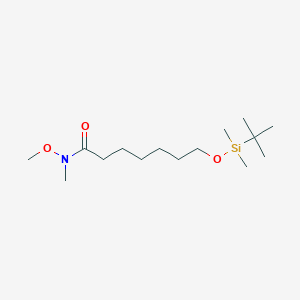
7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide is a synthetic organic compound that features a tert-butyldimethylsilyl (TBS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The use of flow microreactor systems could enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: PhIO, PhI(OAc)2, metal triflates, TEMPO.
Reduction: Sodium borohydride.
Substitution: Tetrabutylammonium fluoride (TBAF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce new functional groups.
Scientific Research Applications
7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of bioconjugates and other biologically active compounds.
Medicine: Utilized in the development of prodrugs and other therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide involves the selective protection and deprotection of hydroxyl groups. The TBS group provides stability to the molecule, allowing for controlled reactions and the formation of desired products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl (TMS) ethers: Less sterically hindered and more easily removed than TBS ethers.
tert-Butyldiphenylsilyl (TBDPS) ethers: More sterically hindered and more resistant to hydrolysis than TBS ethers.
Triisopropylsilyl (TIPS) ethers: Highly resistant to acidic conditions but more difficult to introduce.
Uniqueness
7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide is unique due to its balance of stability and reactivity. The TBS group provides sufficient steric hindrance to protect the hydroxyl group while still being relatively easy to remove under mild conditions .
Properties
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxy-N-methoxy-N-methylheptanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO3Si/c1-15(2,3)20(6,7)19-13-11-9-8-10-12-14(17)16(4)18-5/h8-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZOJNOKVFKCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCC(=O)N(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol](/img/structure/B8079930.png)
![2-Benzyl-9-fluoro-3a-methyl-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride](/img/structure/B8079931.png)
![4'-Chloro-2-(hydroxymethyl)-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-3-ol](/img/structure/B8079944.png)
![5-Fluoro-3-nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8079952.png)
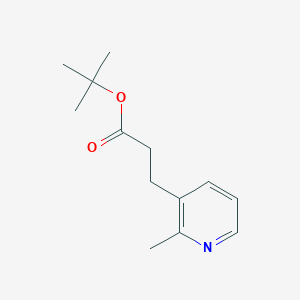
![5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B8079966.png)
![tert-Butyl 6-amino-5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B8079974.png)
